N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative known for its diverse biological activities. This compound is characterized by the presence of a fluorophenyl group and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 3-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting enzymes and proteins involved in inflammatory pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and potential anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of specific enzymes and proteins. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
- N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide
Uniqueness
N-{4-[(3-fluorophenyl)sulfamoyl]phenyl}acetamide is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. The fluorine atom increases the compound’s lipophilicity, allowing better membrane permeability and interaction with biological targets. This makes it a promising candidate for drug development compared to its methoxy-substituted analogs .
Properties
IUPAC Name |
N-[4-[(3-fluorophenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)16-12-5-7-14(8-6-12)21(19,20)17-13-4-2-3-11(15)9-13/h2-9,17H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXDLMPLACOPAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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